tert-butyl N-(4-morpholin-4-ylphenyl)carbamate tert-butyl N-(4-morpholin-4-ylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 564483-40-5
VCID: VC2043411
InChI: InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate

CAS No.: 564483-40-5

Cat. No.: VC2043411

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate - 564483-40-5

Specification

CAS No. 564483-40-5
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl N-(4-morpholin-4-ylphenyl)carbamate
Standard InChI InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Standard InChI Key SRMBUHFNPUQJFY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2

Introduction

Chemical Properties and Structural Characteristics

tert-Butyl N-(4-morpholin-4-ylphenyl)carbamate is an organic compound belonging to the carbamate class, characterized by its distinctive structural features. This compound contains a carbamate functional group (-NH-COO-) with a tert-butyl group attached to the oxygen atom and a 4-morpholino-substituted phenyl group attached to the nitrogen atom.

The key chemical identifiers and properties of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate are presented in Table 1.

PropertyValue
CAS Number564483-40-5
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
IUPAC Nametert-butyl N-(4-morpholin-4-ylphenyl)carbamate
Standard InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Standard InChIKeySRMBUHFNPUQJFY-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2

The structure of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate can be understood as consisting of three principal components: the tert-butyloxycarbonyl (Boc) protecting group, the aromatic phenyl ring, and the morpholine heterocycle. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is connected to the para position of the phenyl ring, which is itself bound to the carbamate nitrogen. This arrangement creates a molecule with both polar and nonpolar regions, influencing its solubility and reactivity characteristics.

Synthesis Methods and Preparation

The synthesis of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate typically involves the reaction of 4-morpholin-4-ylphenylamine (4-morpholinoaniline) with di-tert-butyl dicarbonate (Boc2O). This synthetic approach represents a straightforward method for introducing the tert-butyloxycarbonyl protecting group onto the amine functionality.

A standard synthetic procedure involves:

  • Reaction of 4-morpholin-4-ylphenylamine with di-tert-butyl dicarbonate

  • Use of a suitable solvent such as dimethylformamide (DMF)

  • Gentle warming or room temperature conditions

  • Isolation and purification of the product through standard methods such as extraction and recrystallization

Based on similar compounds referenced in the literature, a typical synthetic procedure might be outlined as follows:

To a solution of 4-morpholin-4-ylphenylamine (1 equivalent) in dimethylformamide (DMF) at room temperature, di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added . The reaction mixture is then stirred for several hours until completion, as monitored by thin-layer chromatography. After completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

This synthetic approach is valued for its mild conditions and generally high yields, making it suitable for both laboratory and industrial applications .

Chemical Reactivity and Reactions

The reactivity of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is largely determined by its constituent functional groups: the carbamate moiety and the morpholine ring. These structural elements influence how the compound behaves in various chemical environments and reactions.

Carbamate Group Reactivity

The carbamate group in tert-butyl N-(4-morpholin-4-ylphenyl)carbamate demonstrates several key reaction pathways:

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), releasing 4-morpholin-4-ylphenylamine, carbon dioxide, and tert-butyl cation (which is converted to isobutene) .

  • Directed Ortho Metalation (DoM): The carbamate functional group can act as a directed metalation group (DMG), facilitating metalation at the ortho position of the aromatic ring. This property can be exploited for regioselective functionalization of the aromatic system .

  • Nucleophilic Reactions: The nitrogen atom of the carbamate can participate as a nucleophile in certain reactions, though its nucleophilicity is reduced compared to a free amine due to resonance effects with the carbonyl group.

Morpholine Ring Reactivity

The morpholine moiety contributes to the compound's reactivity in several ways:

  • Nucleophilicity: The nitrogen atom in the morpholine ring can act as a nucleophile, though its reactivity is moderated by the electron-withdrawing effect of the oxygen atom within the ring.

  • Hydrogen Bonding: The morpholine oxygen can serve as a hydrogen bond acceptor, influencing the compound's interactions with solvents and other molecules.

  • Ring Opening: Under harsh conditions, the morpholine ring can undergo ring-opening reactions, though it generally demonstrates good stability under standard laboratory conditions.

The reactivity profile of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate makes it valuable in synthetic chemistry, particularly as an intermediate in the synthesis of more complex molecules where selective protection and functionalization are required.

Applications in Research and Development

tert-Butyl N-(4-morpholin-4-ylphenyl)carbamate has found various applications in scientific research and pharmaceutical development. Its utility spans multiple domains, reflecting its versatile chemical properties.

Synthetic Applications

In organic synthesis, tert-butyl N-(4-morpholin-4-ylphenyl)carbamate serves several important functions:

  • As a protected form of 4-morpholin-4-ylphenylamine, where the Boc group provides temporary protection for the amine functionality during multi-step syntheses .

  • As a building block for the construction of more complex molecular architectures, particularly those incorporating the morpholinophenyl motif.

  • As a model compound for studying carbamate chemistry and protection/deprotection strategies.

Pharmaceutical Applications

The compound has appeared in the context of pharmaceutical research, particularly in relation to:

  • Development of 5,10-dihydro-11H-dibenzo[b,e] diazepin-11-one derivatives, which have been investigated for various therapeutic properties .

  • Synthesis of pyrrolo[2,3-b]pyridine derivatives, a class of compounds with potential biological activities .

  • Preparation of bis-azaindole derivatives, which may possess pharmacological properties .

These applications highlight the compound's role as a valuable intermediate in the synthesis of potential therapeutic agents. The morpholine moiety, in particular, is known to enhance the pharmacokinetic properties of drug candidates by improving water solubility while maintaining adequate lipophilicity.

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, it is instructive to compare it with structurally related compounds. This comparison illuminates how minor structural variations can influence chemical behavior and potential utility.

Table 2 provides a comparative analysis of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate and several structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Differences
tert-Butyl N-(4-morpholin-4-ylphenyl)carbamateC15H22N2O3278.35Reference compound
tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamateC15H23N3O3293.36Additional amino group at 3-position
tert-Butyl N-(4-formylbenzyl)carbamateC13H17NO3235.28Formyl group instead of morpholine; methylene linker
tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamateC16H24N2O3292.37Morpholine at meta position with methylene linker

The structural variations among these compounds result in differences in their physicochemical properties and reactivity profiles:

  • The additional amino group in tert-butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate increases polarity and hydrogen bonding potential, likely enhancing water solubility but potentially reducing lipophilicity compared to the reference compound.

  • The replacement of the morpholine group with a formyl group and the introduction of a methylene linker in tert-butyl N-(4-formylbenzyl)carbamate alters the electronic properties of the aromatic system and introduces a reactive aldehyde functionality .

  • The repositioning of the morpholine group to the meta position and the introduction of a methylene linker in tert-butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate changes the spatial arrangement of the molecule, potentially affecting its interactions with biological targets .

These structural differences may translate into varied applications across chemical synthesis, pharmaceutical development, and materials science.

Recent Research Findings

Recent research involving tert-butyl N-(4-morpholin-4-ylphenyl)carbamate has primarily focused on its role in the development of potential therapeutic agents. The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and oncological conditions.

In the context of pharmaceutical research, tert-butyl N-(4-morpholin-4-ylphenyl)carbamate has been employed in the synthesis of compounds that interact with specific molecular targets. For instance, its appearance in patents related to pyrrolo[2,3-b]pyridine derivatives suggests its utility in developing compounds with potential activity against various disease targets .

The directed metalation properties of the carbamate group have also drawn research interest, as highlighted in recent studies on O-carbamate directed metalation groups. This chemistry allows for regioselective functionalization of aromatic systems, expanding the synthetic utility of compounds like tert-butyl N-(4-morpholin-4-ylphenyl)carbamate .

Additionally, research has explored the preparation of novel heterocyclic compounds using tert-butyl N-(4-morpholin-4-ylphenyl)carbamate as a key building block. These studies have contributed to expanding the chemical space of potential drug candidates and have enhanced our understanding of structure-activity relationships in this class of compounds .

Future Research Directions

The unique structural features and reactivity profile of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate suggest several promising avenues for future research:

  • Development of more efficient and environmentally friendly synthetic routes to tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, focusing on green chemistry principles and sustainable methodologies.

  • Exploration of the compound's potential as a building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders, cancer, and infectious diseases.

  • Investigation of structure-activity relationships through systematic structural modifications, examining how changes to the morpholine ring, phenyl group, or carbamate moiety influence biological activity and physicochemical properties.

  • Studies on the directed metalation chemistry of the compound, with the aim of developing new methods for regioselective functionalization of aromatic systems.

  • Evaluation of the compound's potential applications beyond pharmaceuticals, such as in materials science, catalysis, or as specialty reagents in organic synthesis.

These research directions could significantly expand our understanding of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate and related compounds, potentially leading to new applications and innovations in multiple scientific domains.

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